molecular formula C15H10ClN3O3 B12502710 [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate

[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate

Cat. No.: B12502710
M. Wt: 315.71 g/mol
InChI Key: ACORGZXSZWXECC-UHFFFAOYSA-N
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Description

[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Esterification: The final step involves the esterification of the oxadiazole derivative with pyridine-2-carboxylic acid under dehydrating conditions using reagents such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted chlorophenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential pharmacological activities are of interest. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new pharmaceuticals for various diseases.

Industry

In the industrial sector, this compound can be used in the formulation of agrochemicals, such as herbicides or pesticides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring and chlorophenyl group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell division, signal transduction, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate
  • [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate
  • [3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate

Uniqueness

The uniqueness of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate lies in the specific arrangement of its functional groups The presence of the 3-chlorophenyl group and the oxadiazole ring imparts distinct chemical and biological properties, differentiating it from other similar compounds

Properties

Molecular Formula

C15H10ClN3O3

Molecular Weight

315.71 g/mol

IUPAC Name

[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate

InChI

InChI=1S/C15H10ClN3O3/c16-11-5-3-4-10(8-11)14-18-13(22-19-14)9-21-15(20)12-6-1-2-7-17-12/h1-8H,9H2

InChI Key

ACORGZXSZWXECC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)OCC2=NC(=NO2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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